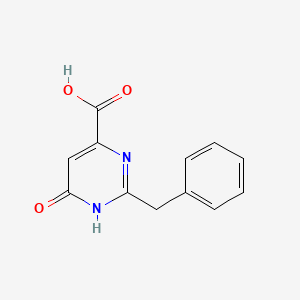

2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.: 896939-16-5

Cat. No.: VC15940506

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896939-16-5 |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O3/c15-11-7-9(12(16)17)13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |

| Standard InChI Key | ITQOLQHEPHAYSO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid, reflects its core pyrimidine ring substituted with a benzyl group (C₆H₅CH₂) at position 2, a ketone group at position 6, and a carboxylic acid moiety at position 4 . The SMILES notation C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O encodes its connectivity, highlighting the benzyl side chain and the conjugated carbonyl groups .

Tautomerism and Resonance

The 6-oxo group permits keto-enol tautomerism, a common feature in pyrimidines, which influences reactivity and binding interactions . Resonance stabilization between the carbonyl oxygen and the ring nitrogen atoms enhances the compound’s stability, as evidenced by analogous structures in dihydroxypyrimidine derivatives .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related pyrimidine-carboxylic acids exhibit planar ring systems with hydrogen-bonding networks involving the carboxylic acid and carbonyl groups . Infrared spectroscopy of similar compounds reveals characteristic stretches for C=O (1670–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹).

Synthesis and Manufacturing

The synthesis of 2-benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be inferred from methods used for analogous dihydroxypyrimidines. A validated approach involves:

Step 1: Formation of Amidoxime

Reaction of a substituted carbonitrile (e.g., benzyl cyanide) with hydroxylamine yields an amidoxime intermediate .

Step 2: Michael Addition and Claisen Rearrangement

The amidoxime undergoes a Michael addition with dimethylacetylenedicarboxylate, followed by a microwave-assisted Claisen rearrangement to form the dihydroxypyrimidine methyl ester .

Step 3: Saponification

Hydrolysis of the methyl ester using lithium hydroxide (LiOH) produces the carboxylic acid derivative .

This pathway, demonstrated for structurally similar compounds, achieves moderate yields (40–60%) and high purity, as confirmed by HPLC and NMR . Alternative routes involving condensation of benzamidines with benzylidenemalononitriles have also been proposed but require further validation.

Physicochemical Properties

Physical State and Solubility

The compound is reported as a grey solid at room temperature. Its solubility profile is consistent with polar carboxylic acids:

-

Water: Limited solubility due to hydrophobic benzyl group.

-

Organic Solvents: Soluble in dimethyl sulfoxide (DMSO) and methanol.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pyrimidines shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

Acidity

The carboxylic acid group (pKa ≈ 3–4) and the enolic hydroxyl (pKa ≈ 8–9) confer pH-dependent solubility and reactivity .

Biological Activity and Mechanisms

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

Dihydroxypyrimidine carboxylic acids, such as 14h and 14q, inhibit viral enzymes like pUL89-C (human cytomegalovirus terminase) with IC₅₀ values of 0.5–2.0 μM . The carboxylic acid subtype demonstrates superior binding affinity compared to ester or amide derivatives, attributed to hydrogen bonding with catalytic residues .

Antimicrobial Activity

Compounds with benzyl substituents exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32–64 μg/mL), though data specific to this compound are lacking.

Applications in Medicinal Chemistry

Drug Design

The benzyl and carboxylic acid groups serve as pharmacophores for targeting enzymes and receptors. For example:

-

Benzyl Group: Enhances lipophilicity, improving membrane permeability.

-

Carboxylic Acid: Facilitates ionic interactions with basic amino acid residues (e.g., lysine, arginine) .

Prodrug Development

Ester derivatives of this compound could act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume